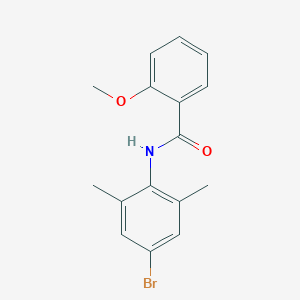![molecular formula C20H14ClN3O2 B245115 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B245115.png)
4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as GSK369796 and has been investigated for its anti-malarial properties.
作用機序
The mechanism of action of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the growth of the malaria parasite by targeting a specific enzyme called Plasmodium falciparum lactate dehydrogenase (PfLDH). This enzyme is essential for the survival of the parasite, and the inhibition of PfLDH leads to the death of the parasite.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound is highly effective against different strains of the malaria parasite. In vivo studies have shown that this compound has good pharmacokinetic properties and is well tolerated in animal models.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its high potency against the malaria parasite. This compound can be used as a positive control in anti-malarial drug screening assays. However, one limitation is that this compound has a narrow therapeutic index, which means that the dose required for therapeutic effect is close to the dose that causes toxicity.
将来の方向性
There are several future directions for the research on 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is to investigate the potential of this compound as a combination therapy with other anti-malarial drugs. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, the pharmacokinetics and toxicity of this compound need to be studied further to determine its suitability for clinical use.
Conclusion
In conclusion, 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been studied for its anti-malarial properties. This compound inhibits the growth of the malaria parasite by targeting PfLDH. Although this compound has a narrow therapeutic index, it has good pharmacokinetic properties and is well tolerated in animal models. Future research on this compound should focus on its potential as a combination therapy and the identification of potential drug targets.
合成法
The synthesis of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-5-(2-nitrophenyl)oxazole with 4-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with palladium on carbon to give the final product.
科学的研究の応用
4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its anti-malarial properties. Malaria is a parasitic disease that affects millions of people worldwide. The current treatments for malaria are becoming less effective due to the development of drug-resistant strains of the parasite. Therefore, there is a need for new anti-malarial drugs.
特性
分子式 |
C20H14ClN3O2 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
4-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-5-14(20-24-18-17(26-20)3-2-10-22-18)11-16(12)23-19(25)13-6-8-15(21)9-7-13/h2-11H,1H3,(H,23,25) |
InChIキー |
YGSWUTYMGUSJET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245047.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)

![N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B245053.png)